SU 5205

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

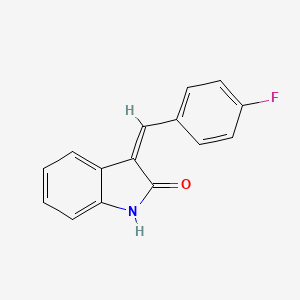

SU 5205 is a chemical compound known for its role as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2). This receptor is crucial in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting VEGFR2, this compound can potentially be used in research related to cancer treatment, as it may help to restrict the blood supply to tumors, thereby inhibiting their growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SU 5205 involves the preparation of 3-(4-fluorobenzylidene)indolin-2-one. The reaction typically starts with the condensation of 4-fluorobenzaldehyde with indolin-2-one under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction .

Industrial Production Methods

For industrial-scale production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Análisis De Reacciones Químicas

Degradation Pathways

SU 5205 exhibits sensitivity to environmental conditions:

-

Photodegradation : The fluorobenzylidene group may undergo photochemical reactions under UV exposure, though specific degradation products are not documented.

-

Hydrolysis : Limited stability in aqueous media at extreme pH, with potential cleavage of the indolinone ring .

Table 2: Stability Data

Functional Group Reactivity

-

Indolinone Core :

-

Susceptible to oxidation at the C3 position, forming quinone-like structures.

-

Reduction of the exocyclic double bond (C=C) yields dihydro derivatives, though experimental details are sparse.

-

-

Fluorophenyl Group :

-

Resistant to electrophilic substitution due to electron-withdrawing fluorine, but may undergo nucleophilic aromatic substitution under harsh conditions.

-

Reaction Mechanisms in Biological Context

While this compound’s primary role is as a kinase inhibitor, its biochemical interactions involve non-covalent binding to VEGFR2’s ATP-binding pocket. This interaction does not entail covalent bond formation but relies on hydrogen bonding and hydrophobic interactions .

Aplicaciones Científicas De Investigación

SU 5205 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases, which are enzymes involved in the activation of various proteins by signal transduction.

Biology: In biological research, this compound is used to study the effects of VEGFR2 inhibition on cell proliferation and migration, particularly in endothelial cells.

Medicine: In medical research, it is investigated for its potential use in cancer therapy, as inhibiting VEGFR2 can reduce tumor angiogenesis and growth.

Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in the quality control of VEGFR2 inhibitors

Mecanismo De Acción

SU 5205 exerts its effects by reversibly inhibiting the ATP binding to the tyrosine kinase domain of VEGFR2. This inhibition prevents the receptor from being activated by its ligand, vascular endothelial growth factor (VEGF). As a result, the downstream signaling pathways that promote endothelial cell migration, proliferation, and new blood vessel formation are blocked. This mechanism is particularly useful in cancer research, as it can help to starve tumors of their blood supply .

Comparación Con Compuestos Similares

SU 5205 is compared with other VEGFR2 inhibitors such as:

Sorafenib: A multikinase inhibitor that targets VEGFR2, among other kinases. It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

Pazopanib: Another VEGFR2 inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Axitinib: A potent VEGFR2 inhibitor used in the treatment of advanced renal cell carcinoma .

Uniqueness

What sets this compound apart is its specific inhibition of VEGFR2 with an IC50 value of 9.6 μM, making it a valuable tool in research focused on angiogenesis and cancer .

Propiedades

IUPAC Name |

(3Z)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIERHADIMMFZNE-LCYFTJDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)F)/C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.